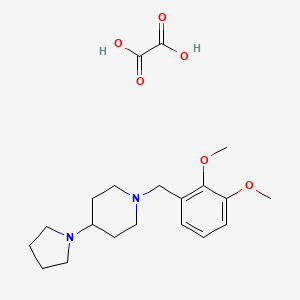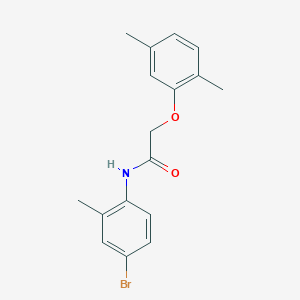
N-(4-bromo-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has been found to exhibit promising therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have anti-cancer effects, making it a potential candidate for cancer therapy. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is not fully understood. However, it has been found to inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation, which is beneficial in the treatment of inflammatory diseases. Additionally, this compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This inhibition leads to changes in gene expression, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis, which is beneficial in the treatment of cancer. Furthermore, this compound has been found to enhance neurogenesis, which is the process of generating new neurons, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-bromo-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide in lab experiments is its specificity for the enzyme 15-lipoxygenase. This specificity allows for the targeted inhibition of this enzyme, which is beneficial in the treatment of inflammatory diseases. Additionally, this compound has been found to have low toxicity, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide. One direction is to further investigate its mechanism of action, which may lead to the development of more targeted therapies. Additionally, further research is needed to determine its efficacy in the treatment of various diseases such as cancer and neurodegenerative diseases. Furthermore, research is needed to optimize its synthesis and improve its bioavailability for further development as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects. Further research is needed to determine its efficacy in the treatment of various diseases and to optimize its synthesis for further development as a therapeutic agent.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-11-4-5-12(2)16(8-11)21-10-17(20)19-15-7-6-14(18)9-13(15)3/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKKGFUGQNAMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3969760.png)
![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzenesulfonamide](/img/structure/B3969763.png)
![4-[1-(2-thienylcarbonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969780.png)
![1-[1-(3-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969782.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(4-bromobenzyl)-2,5-pyrrolidinedione](/img/structure/B3969783.png)
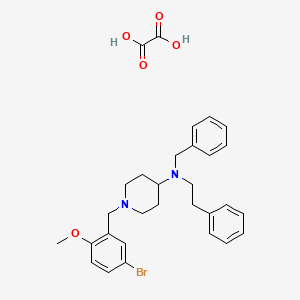
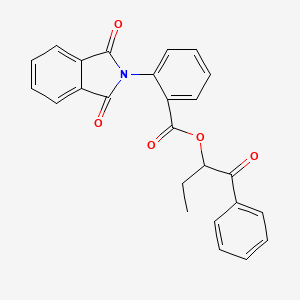
![methyl 2-{3-[2-(4-bromophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3969800.png)
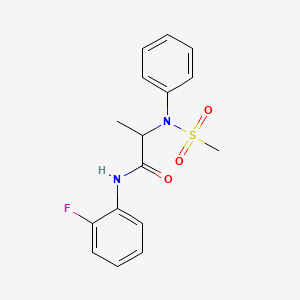
![1-[1-(3-phenoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3969813.png)
![4-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B3969825.png)
![4-butyl-7-[(2-chloro-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B3969844.png)
![2-fluoro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3969851.png)
